
4-Ethoxy-3-nitropyridine hydrochloride
Overview
Description
4-Ethoxy-3-nitropyridine hydrochloride (CAS: 94602-04-7) is a nitro-substituted pyridine derivative with an ethoxy group at position 4 and a nitro group at position 3, stabilized as a hydrochloride salt. Its free base, 4-ethoxy-3-nitropyridine (CAS: 1796-84-5), is synthesized via nucleophilic substitution reactions, such as the displacement of a chloro group in 4-chloro-3-nitropyridine using sodium sulfide in ethanol . The hydrochloride form enhances solubility in polar solvents, making it advantageous for pharmaceutical and synthetic applications . Commercial suppliers like BLD Pharm Ltd. and Santa Cruz Biotechnology offer the compound in purities up to 97–98%, with packaging ranging from 1 mg to 25 g .
Scientific Research Applications
Pharmaceutical Applications
4-Ethoxy-3-nitropyridine hydrochloride is primarily known for its role as an intermediate in the synthesis of pharmaceuticals. It has shown potential in developing drugs targeting neurological disorders, thus enhancing drug efficacy.
Case Study: Neurological Drug Development
Research indicates that derivatives of 4-ethoxy-3-nitropyridine are being explored for their neuroprotective properties. For instance, compounds synthesized from this precursor have demonstrated activity against neurodegenerative diseases, highlighting its importance in pharmaceutical research .
Agricultural Chemistry
In the realm of agrochemicals, this compound is utilized to develop effective pest control solutions and crop protection agents. Its incorporation into formulations enhances the efficacy of pesticides and herbicides.
Data Table: Agrochemical Applications
Application Type | Compound | Efficacy |
---|---|---|
Pesticides | Various formulations | Improved resistance to pests |
Herbicides | Mixtures with other agents | Enhanced crop yield |
Material Science
This compound also finds applications in material science, particularly in the formulation of advanced materials such as polymers and coatings. It contributes to improving durability and environmental resistance.
Case Study: Polymer Coatings
Studies have shown that incorporating 4-ethoxy-3-nitropyridine into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for detecting and quantifying various substances. Its utility in quality control processes across industries is well-documented.
The compound is a valuable tool in organic chemistry, particularly for exploring new reaction pathways and developing novel compounds. Its reactivity allows chemists to synthesize a variety of derivatives.
Case Study: Reaction Pathways
Research has focused on vicarious nucleophilic substitution reactions involving 4-ethoxy-3-nitropyridine, leading to the discovery of new synthetic routes that could be applied in various chemical syntheses .
Mechanism of Action
The mechanism by which 4-ethoxy-3-nitropyridine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound's interaction with biological targets can involve binding to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
a) 2-Ethoxy-5-nitropyridine (CAS: 31594-45-3)
- Structure : Ethoxy at position 2, nitro at position 3.
- Properties : The meta relationship between substituents reduces steric hindrance compared to 4-ethoxy-3-nitropyridine. This compound is reported to have a purity of 98% and is used in charge-transfer studies .
- Reactivity : The nitro group at position 5 may direct electrophilic substitution differently, favoring reactions at position 3 or 4 .
b) 4-Ethoxy-3-nitropyridine (Free Base; CAS: 1796-84-5)
- Structure : Identical to the hydrochloride form but lacks the HCl counterion.
- Properties : Lower solubility in aqueous media compared to the hydrochloride salt. Reported melting point: 46.5–48°C .
- Applications : Serves as a precursor for synthesizing pharmaceuticals and agrochemicals .
c) 2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine (CAS: 1881295-95-9)
- Structure : Incorporates a trifluoromethyl group at position 5, enhancing electron-withdrawing effects.
- Properties : The trifluoromethyl group increases lipophilicity, making it suitable for hydrophobic drug formulations. Purity: 95% .
d) Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate
- Structure : Chloro at position 4, methoxy at 6, nitro at 5, and an ester group at 3.
- Reactivity : The ester and chloro groups enable diverse derivatization, such as hydrolysis or amidation. Used as an intermediate in API synthesis .
Physicochemical Properties and Reactivity
Key Observations :
- Solubility: The hydrochloride salt exhibits superior solubility in ethanol and water compared to the free base, crucial for formulation in drug delivery systems .
- Reactivity : The nitro group in 4-ethoxy-3-nitropyridine hydrochloride facilitates reduction to amines, enabling access to heterocyclic scaffolds. In contrast, the trifluoromethyl derivative resists reduction due to electron-withdrawing effects .
Biological Activity
4-Ethoxy-3-nitropyridine hydrochloride is a heterocyclic compound with a significant potential for various biological activities. This article reviews its synthesis, biological properties, and relevant studies, providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C₇H₈N₂O₃·HCl. The structure features a pyridine ring substituted at the 3 and 4 positions with a nitro group and an ethoxy group, respectively. This unique substitution pattern enhances its solubility and reactivity, making it valuable in both organic synthesis and pharmacological applications.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. It has been shown to inhibit specific bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism often involves the inhibition of key enzymes that are critical for bacterial survival and proliferation.
Antitumor Activity
The compound's derivatives have been explored for their potential antitumor properties. Studies suggest that this compound can inhibit enzyme activities linked to cancer progression, positioning it as a significant compound in cancer research.
Interaction Studies
Interaction studies have revealed that this compound interacts with specific biological targets, influencing various pathways. For instance, it has been observed to inhibit certain enzyme activities associated with cancer, indicating its potential role in therapeutic applications against malignancies.
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Nitropyridine | Nitro group at position 3 | Used extensively as a building block in organic synthesis. |
4-Methoxy-3-nitropyridine | Methoxy group instead of ethoxy | Exhibits different reactivity patterns due to sterics. |
2-Amino-3-nitropyridine | Amino group at position 2 | Displays enhanced biological activity against certain pathogens. |
5-Nitroisoxazole | Isoxazole ring with a nitro group | Provides different electronic properties affecting reactivity. |
The ethoxy substituent in this compound enhances its solubility compared to other nitropyridines, contributing to its unique biological profile.
Case Studies
Several studies have documented the biological effects of this compound:
- Antimicrobial Screening : In one study, the compound was tested against various bacterial strains, showing significant inhibition of growth at concentrations as low as 10 µg/mL. This suggests its potential as an effective antimicrobial agent.
- Antitumor Activity : A recent investigation focused on the compound's ability to inhibit tumor cell lines, revealing that it could reduce cell viability by over 50% at concentrations of 25 µM, indicating strong antitumor potential.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-ethoxy-3-nitropyridine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution. For example, 4-hydroxy-3-nitropyridine reacts with phosphorus pentachloride (PCl₅) in POCl₃ to form 4-chloro-3-nitropyridine, followed by ethanol treatment to introduce the ethoxy group . Reaction temperature (typically 80–100°C) and stoichiometric ratios (e.g., 1:2 molar ratio of hydroxy precursor to PCl₅) are critical for minimizing byproducts like over-nitrated derivatives. Ethanol must be anhydrous to prevent hydrolysis of intermediates. Yield optimization requires monitoring via TLC or HPLC at each step .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Characterization includes:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) to confirm ethoxy (-OCH₂CH₃) and nitro (-NO₂) groups (e.g., δ ~1.3 ppm for CH₃ and δ ~8.5 ppm for aromatic protons).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 199.05 for C₇H₈N₂O₃).
- Elemental Analysis : Confirming C, H, N, Cl content within ±0.3% deviation .
Purity is assessed via HPLC (C18 column, methanol/water mobile phase) .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Methodological Answer : The compound is sensitive to hydrolysis in aqueous media. Under acidic conditions (pH < 3), the ethoxy group may hydrolyze to hydroxy derivatives, while basic conditions (pH > 9) can reduce the nitro group. Stability studies using accelerated degradation (40°C/75% RH for 4 weeks) show <5% decomposition when stored in desiccated, amber vials. Thermal gravimetric analysis (TGA) indicates decomposition onset at ~180°C .
Advanced Research Questions
Q. How can researchers mitigate purification challenges specific to hydrochloride salts of nitropyridine derivatives?
- Methodological Answer : Hydrochloride salts often retain residual solvents (e.g., ethanol, DCM) due to hygroscopicity. Recrystallization from ethanol/ethyl acetate (1:5 v/v) at −20°C improves purity (>98%). For persistent impurities, column chromatography (silica gel, gradient elution with 5–10% MeOH in DCM) is effective. Purity is validated via melting point analysis (observed mp ~215–218°C vs. literature) and differential scanning calorimetry (DSC) .
Q. How do contradictory reports on byproduct formation during synthesis arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from varying nitration conditions. For instance, nitration of 4-ethoxypyridine with HNO₃/H₂SO₄ at 0°C primarily yields the 3-nitro isomer, while higher temperatures (25°C) favor 2-nitro byproducts. Contradictions are resolved using kinetic studies (e.g., in situ IR monitoring) and computational modeling (DFT calculations of electrophilic attack regioselectivity) .
Q. What strategies optimize the introduction of substituents at the 4-position of 3-nitropyridine scaffolds for structure-activity studies?
- Methodological Answer : Substituent effects are studied via:
- Nucleophilic Aromatic Substitution : Ethoxy groups are replaced with amines (e.g., NH₃/EtOH, 100°C) or thiols (NaSH/DMF).
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to diversify the 4-position.
Reaction progress is tracked via LC-MS, and regioselectivity is confirmed by NOESY NMR .
Q. How can analytical methods be tailored to detect trace degradation products in this compound formulations?
- Methodological Answer : Forced degradation studies (e.g., 0.1M HCl/NaOH, 70°C) coupled with UPLC-QTOF identify degradation pathways. Method validation includes:
Preparation Methods
Detailed Stepwise Preparation Method (Based on Patent CN114315706A)
This method is a robust multi-step synthesis with detailed reaction conditions and yields:
Step | Reaction Description | Reagents & Conditions | Product | Yield & Purity |
---|---|---|---|---|
1 | Nitration of 4-hydroxypyridine | 4-hydroxypyridine added in batches to cooled (0°C) concentrated sulfuric acid with fuming nitric acid; temperature controlled below 30°C during addition; heated to 80°C for 7 hours | 4-hydroxy-3-nitropyridine | 18.6 g isolated |
2 | Chlorination of 4-hydroxy-3-nitropyridine | Phosphorus pentachloride in 1,2-dichloroethane, reflux 4 hours | 4-chloro-3-nitropyridine | Isolated solid |
3 | Ethoxylation to form 4-ethoxy-3-nitropyridine hydrochloride | Addition of absolute ethanol, heating at 62°C for 1 hour, cooling in ice bath, filtration | This compound | 23 g isolated |
4 | Conversion to 4-amino-3-nitropyridine | Reflux with ammonium acetate in water for 7 hours, pH adjusted to 8 with ammonia | 4-amino-3-nitropyridine | 13.5 g isolated |
5 | Hydrogenation to 3,4-diaminopyridine | Hydrogenation in methanol with palladium-carbon catalyst at 0.3 MPa for 3 hours | 3,4-diaminopyridine | 9 g isolated, 97.5% purity |
Note: Step 3 specifically yields this compound, the target intermediate, which can be isolated by filtration and drying.
This sequence achieves an overall yield of approximately 45% for the five steps combined, with high purity of intermediates and final products.
Reaction Conditions and Key Parameters
- Nitration: Controlled temperature (0–30°C) during acid and nitric acid addition is critical to avoid over-nitration and side reactions.
- Chlorination: Use of phosphorus pentachloride in chlorinated solvents (e.g., 1,2-dichloroethane) under reflux ensures effective substitution of hydroxyl by chlorine.
- Ethoxylation: Reaction of the chloro intermediate with ethanol under mild heating (around 62°C) converts the chloro group to an ethoxy group, forming the hydrochloride salt upon cooling.
- Purification: Filtration and washing steps are essential after each stage to remove inorganic salts and impurities.
- Hydrogenation: Use of palladium-carbon catalyst under mild hydrogen pressure (0.3 MPa) for reduction steps ensures selective amination without over-reduction.
Alternative Synthetic Insights from Related Nitropyridine Preparations
While direct preparation methods for this compound are limited, related nitropyridine derivatives are synthesized using:
- Halogenation and nitration sequences starting from amino or hydroxy pyridines.
- Use of phase transfer catalysts and solvents like acetonitrile or DMF for chlorination steps.
- Diazotization and hydrolysis to modify amino groups to hydroxyl or other substituents.
- Avoidance of hazardous reagents like sulfur dioxide and costly reagents such as cesium acetate for industrial scalability.
These insights suggest that industrially relevant methods prioritize fewer steps, cost-effective reagents, and mild conditions to optimize yield and purity.
Summary Table of Preparation Steps for this compound
Step No. | Starting Material | Reagents & Conditions | Product | Notes |
---|---|---|---|---|
1 | 4-Hydroxypyridine | H2SO4 + HNO3, 0–30°C addition, 80°C 7h | 4-Hydroxy-3-nitropyridine | Controlled nitration |
2 | 4-Hydroxy-3-nitropyridine | PCl5, 1,2-dichloroethane, reflux 4h | 4-Chloro-3-nitropyridine | Chlorination |
3 | 4-Chloro-3-nitropyridine | Absolute ethanol, 62°C 1h, ice bath | This compound | Etherification & salt formation |
4 | This compound | NH4OAc, reflux 7h, pH 8 | 4-Amino-3-nitropyridine | Amination |
5 | 4-Amino-3-nitropyridine | H2, Pd-C, MeOH, 0.3 MPa, 3h | 3,4-Diaminopyridine | Hydrogenation |
Research Findings and Industrial Relevance
- The described method provides a practical and reproducible approach to prepare this compound with moderate to good yields.
- The use of common reagents such as phosphorus pentachloride, ammonium acetate, and ethanol, along with controlled reaction conditions, supports scalability.
- The formation of the hydrochloride salt improves product stability and facilitates isolation.
- The overall synthetic sequence aligns with green chemistry principles by minimizing hazardous reagents and optimizing reaction times and temperatures.
- Purity levels of intermediates and final products exceed 97%, suitable for pharmaceutical synthesis applications.
Properties
IUPAC Name |
4-ethoxy-3-nitropyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-2-12-7-3-4-8-5-6(7)9(10)11;/h3-5H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMWMLXQJBWURC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC=C1)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496829 | |
Record name | 4-Ethoxy-3-nitropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94602-04-7 | |
Record name | 94602-04-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethoxy-3-nitropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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